

Navigating the Solubility of Thp-peg4-C1-OH: A Technical Guide

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Compound of Interest

Compound Name: *Thp-peg4-C1-OH*

Cat. No.: *B11931740*

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For researchers and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for the successful synthesis of novel therapeutics. This guide provides an in-depth analysis of the solubility of **Thp-peg4-C1-OH**, a tetrahydrofuran (THP)-protected polyethylene glycol (PEG) linker commonly utilized in the construction of Proteolysis Targeting Chimeras (PROTACs). Due to observed inconsistencies in nomenclature among suppliers, this paper will first address the structural variations of molecules referred to as "**Thp-peg4-C1-OH**" and then delve into their solubility characteristics and the experimental procedures for their determination.

Unraveling the Identity of Thp-peg4-C1-OH

An initial survey of commercially available compounds under the designation "**Thp-peg4-C1-OH**" or similar names reveals a lack of a single, consistent chemical structure. The nomenclature for PEG-based linkers can vary, with "PEG4" typically indicating four ethylene glycol repeating units. However, the addition of a "C1" designation is not standard and its interpretation differs between suppliers. This has led to multiple distinct molecules being labeled with similar names. The most common interpretations and their corresponding chemical properties are detailed in Table 1. Researchers are strongly advised to verify the exact chemical structure and molecular weight from the certificate of analysis provided by the supplier before use.

Table 1: Variations of "**Thp-peg4-C1-OH**" and Related Compounds

Compound Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number
Thp-peg4-C1-OH	C14H28O6	292.37	Not Available
THP-PEG4-OH	C13H26O6	278.34	128660-97-9
THP-PEG3-OH	C11H22O5	234.29	60221-37-6

Solubility Profile

Precise quantitative solubility data for "**Thp-peg4-C1-OH**" (with the molecular formula C14H28O6) is not readily available in published literature. However, based on the general properties of PEG derivatives and information from suppliers of related compounds, a qualitative and inferred solubility profile can be constructed.

Qualitative Solubility

PEG-based molecules are known for their hydrophilic nature, which generally imparts good solubility in a range of solvents.[1] THP-protected PEG linkers are expected to be soluble in:

- **Polar Aprotic Solvents:** Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for this class of compounds.
- **Chlorinated Solvents:** Dichloromethane (DCM) and chloroform can also be used.
- **Aqueous Solutions:** While the THP protecting group adds some hydrophobicity, PEG linkers generally retain some water solubility. The hydrophilic properties of the PEG chain enhance the water solubility of the compound in aqueous environments.[2]

They are generally less soluble in non-polar solvents like alkanes and have limited solubility in ethers.

Inferred Solubility from Stock Solution Preparation

Several suppliers provide guidelines for the preparation of stock solutions of related THP-PEG-OH compounds, which can be used to infer a minimum solubility. These tables typically provide the volume of solvent needed to dissolve a specific mass of the compound to achieve standard

molar concentrations. For instance, the ability to prepare a 10 mM stock solution suggests good solubility at that concentration.

Table 2: Inferred Solubility of Related THP-PEG-OH Compounds

Compound	Molecular Weight (g/mol)	Inferred Minimum Solubility in DMSO	Data Source
THP-PEG4-OH	278.34	≥ 2.78 mg/mL (for 10 mM solution)	GlpBio[3]
THP-PEG3-OH	234.29	≥ 2.34 mg/mL (for 10 mM solution)	GlpBio[4]
THP-PEG1-alcohol	146.18	≥ 1.46 mg/mL (for 10 mM solution)	GlpBio[5]

It is important to note that these values represent the minimum solubility required to prepare the specified stock solutions and the maximum solubility may be significantly higher. For instance, a related but more complex PROTAC linker, THP-PEG4-Pyrrolidine(N-Me)-CH₂OH, has a reported solubility in DMSO of 100 mg/mL.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific batch of **Thp-peg4-C1-OH**, a standardized experimental protocol is recommended. The following is a general procedure for determining the thermodynamic solubility of a compound.

Materials

- **Thp-peg4-C1-OH** (or the specific linker being tested)
- Selected solvents (e.g., DMSO, water, PBS pH 7.4)
- Calibrated analytical balance
- Vortex mixer
- Thermostatic shaker/incubator

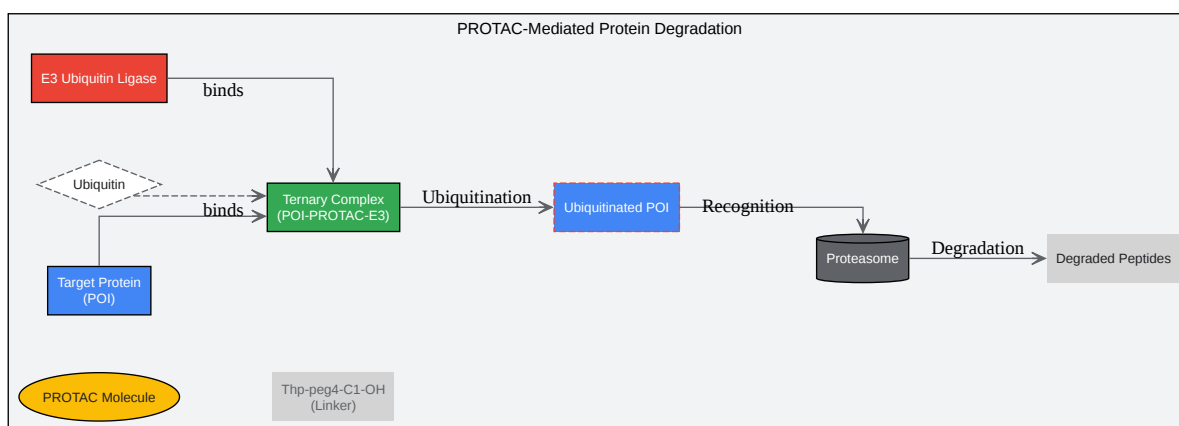
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)
- Volumetric flasks and pipettes
- Syringe filters (0.22 μm)

Procedure

- **Preparation of Standard Solutions:** Prepare a series of standard solutions of the test compound in a suitable solvent (in which it is freely soluble, e.g., DMSO) at known concentrations. These will be used to generate a calibration curve.
- **Sample Preparation:** Add an excess amount of the test compound to a known volume of the test solvent in a sealed vial. The amount should be sufficient to ensure that a saturated solution is formed.
- **Equilibration:** Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vials at a high speed to pellet the undissolved solid.
- **Sample Collection and Dilution:** Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 μm syringe filter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
- **HPLC Analysis:** Analyze the diluted supernatant and the standard solutions by HPLC.
- **Quantification:** Using the calibration curve, determine the concentration of the compound in the diluted supernatant.
- **Solubility Calculation:** Calculate the solubility of the compound in the test solvent by multiplying the concentration by the dilution factor.

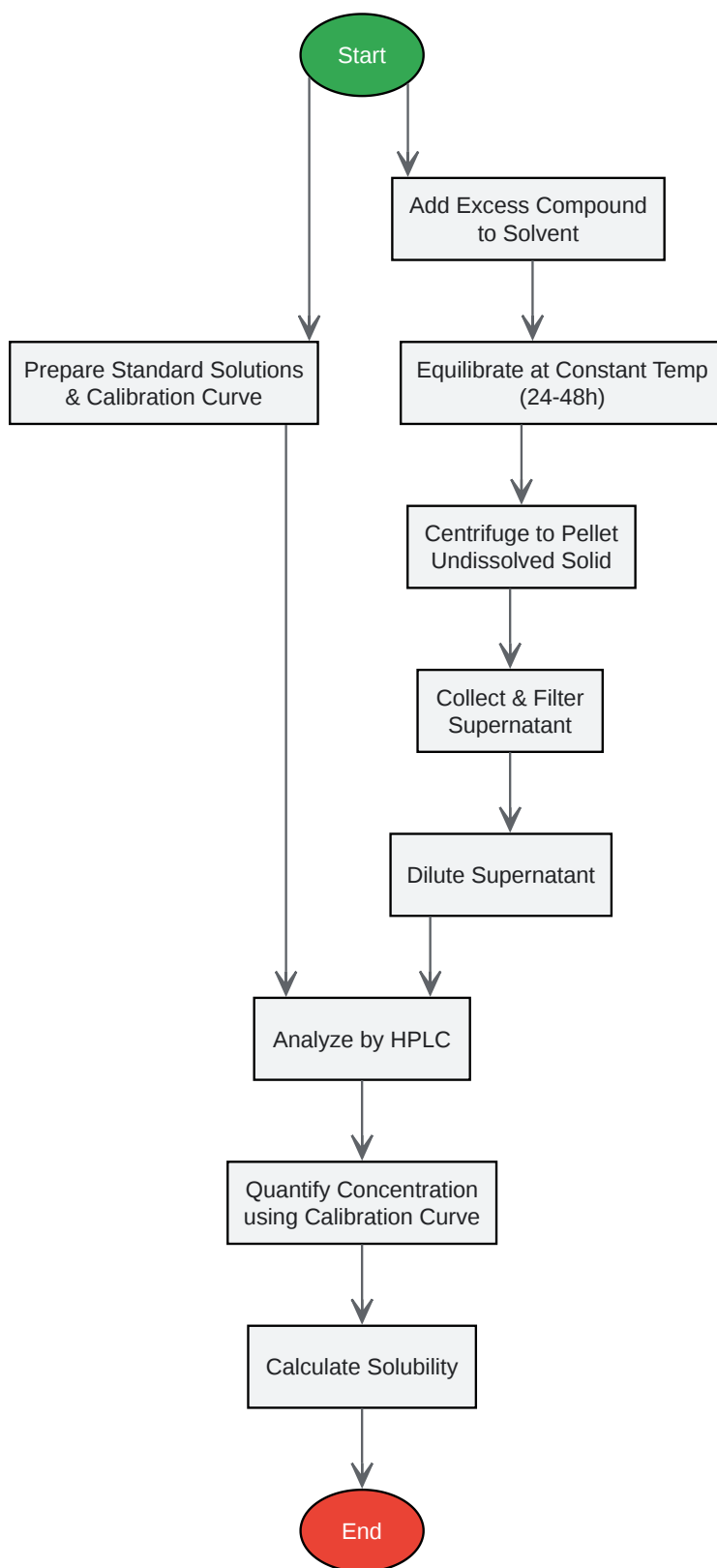
Visualizations

To further aid in the understanding of the context and procedures related to **Thp-peg4-C1-OH**, the following diagrams are provided.



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Caption: General mechanism of action for a PROTAC, highlighting the role of the linker.



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